molecular formula C8H11ClN2O B1443302 6-Chloro-N-(2-methoxyethyl)-2-pyridinamine CAS No. 1220019-21-5

6-Chloro-N-(2-methoxyethyl)-2-pyridinamine

Cat. No. B1443302
M. Wt: 186.64 g/mol
InChI Key: UTZTZGHJJDBPHO-UHFFFAOYSA-N
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Description

“6-Chloro-N-(2-methoxyethyl)-2-pyridinamine” is a chemical compound . It is also known as “6-chloro-N- (2-methoxyethyl)pyridine-3-carboxamide” with a CAS Number of 1016741-22-2 . The molecular weight of this compound is 214.65 .


Molecular Structure Analysis

The molecular formula of “6-Chloro-N-(2-methoxyethyl)-2-pyridinamine” is C9H11ClN2O2 . The InChI code for this compound is 1S/C9H11ClN2O2/c1-14-5-4-11-9(13)7-2-3-8(10)12-6-7/h2-3,6H,4-5H2,1H3,(H,11,13) .


Physical And Chemical Properties Analysis

“6-Chloro-N-(2-methoxyethyl)-2-pyridinamine” is a solid at room temperature . Its melting point is between 113-114 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Protocols and Structural Insights : Research by Tranfić et al. (2011) focused on synthesizing pyridine derivatives and analyzing their structures via X-ray diffraction, spectroscopy, and other methods. The study revealed unique structural features and supramolecular arrangements, contributing to the understanding of pyridine derivatives' chemical behavior (Tranfić, Halambek, Cetina, & Jukić, 2011).

  • Enhanced Dienophilicity of Pyridyne Analogs : Connon and Hegarty (2004) reported the enhanced reactivity of pyridyne analogs towards [4+2] cycloaddition reactions. This study provides insights into regioselective syntheses facilitated by substituent effects on pyridine rings, highlighting the versatility of pyridine derivatives in synthetic chemistry (Connon & Hegarty, 2004).

  • Crystal and Molecular Structure Analysis : Lakshminarayana et al. (2009) synthesized and characterized a chloropyridin-3-yl derivative, examining its crystal structure to understand the intermolecular interactions that stabilize such compounds. This research contributes to the design and synthesis of pyridine-based molecules with specific properties (Lakshminarayana et al., 2009).

Reactivity and Applications

  • Lithiation and Reactivity Studies : Gros, Choppin, and Fort (2003) investigated the lithiation of chloro and methoxypyridines, providing valuable information on the reactivity and potential for functionalization of pyridine derivatives. This research aids in understanding the mechanisms underlying pyridine modification, which is crucial for synthesizing complex organic molecules (Gros, Choppin, & Fort, 2003).

  • Osmium-Hexahydride Complex Reactions : The study by Resano Barrio, Esteruelas, and Oñate (2004) explored the activation of C(sp2)−H and reduction of CE bonds using an osmium-hexahydride complex, demonstrating the pyridinamine's role in catalyzing these reactions. Such research highlights the potential of pyridine derivatives in catalysis and organic synthesis (Resano Barrio, Esteruelas, & Oñate, 2004).

Safety And Hazards

This compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid skin and eye contact, and to prevent inhalation or ingestion .

properties

IUPAC Name

6-chloro-N-(2-methoxyethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-12-6-5-10-8-4-2-3-7(9)11-8/h2-4H,5-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZTZGHJJDBPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(2-methoxyethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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